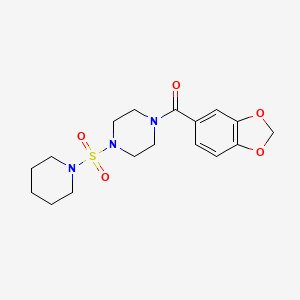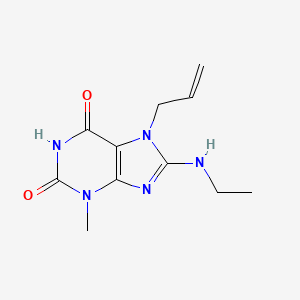![molecular formula C12H12N2OS B6417292 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 53101-17-0](/img/structure/B6417292.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Vue d'ensemble
Description
“N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C9H11NO . It is also known by other names such as p-Acetotoluidide, p-Acetamidotoluene, p-Acetotoluide, p-Methylacetanilide, Acetyl-p-toluidine, N-Acetyl-p-toluidine, 1-Acetamido-4-methylbenzene, 4-(Acetylamino)toluene, 4-Acetotoluide, 4-Methylacetanilide, Acet-p-toluidide, 4’-Methylacetanilide, p-Acetotoluidine, N-(4-Methylphenyl)acetamide, N-Acetyl-p-toluidide, 4-Acetotoluidide .
Molecular Structure Analysis
The molecular structure of “N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide” can be represented by the IUPAC Standard InChI: InChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)10-8(2)11/h3-6H,1-2H3, (H,10,11) .Applications De Recherche Scientifique
Anticancer Activity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide derivatives have shown promising results in anticancer research. Specifically, derivatives have been synthesized and evaluated for their potential as anticancer agents against various cancer cell lines. For instance, certain thiazole derivatives demonstrated significant selective cytotoxicity against A549 human lung adenocarcinoma cells, exhibiting high apoptosis percentage, albeit lower than standard drugs like cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Another study presented thiazole and thiadiazole derivatives as potential anticancer agents, with specific compounds showing significant activity against Hela cervical cancer, MCF-7 breast carcinoma, and HT-29 colorectal cancer cell lines (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide derivatives. For instance, new thiazole derivatives have been synthesized and found effective against various bacterial and fungal strains, with some exhibiting significant anti-bacterial and anti-fungal activities (Baviskar, Khadabadi, & Deore, 2013). Another study synthesized thiazole derivatives displaying antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli (Saravanan et al., 2010).
Analgesic and Anti-Inflammatory Activities
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide derivatives have also been explored for their analgesic and anti-inflammatory properties. A study involving the synthesis of novel thiazole derivatives found that some compounds exhibited high analgesic activity, indicating potential as pain-relieving agents (Saravanan, Alagarsamy, Prakash, Kumar, & Selvam, 2011). Similarly, derivatives have been synthesized with significant anti-inflammatory activity, showcasing their potential in treating inflammatory conditions (Sunder & Maleraju, 2013).
Optoelectronic Properties
Research has also delved into the optoelectronic properties of thiazole-based compounds. A study on thiazole-containing monomers revealed their potential in conducting polymers with applications in optoelectronics, indicating their versatility in material science (Camurlu & Guven, 2015).
Orientations Futures
The future directions for “N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide” could involve further studies on its synthesis, properties, and potential applications. Given the promising results of similar compounds, it may be worthwhile to explore its potential as an antimicrobial or antiproliferative agent .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets to exert their effects . For instance, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways might be influenced .
Result of Action
Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Propriétés
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-3-5-10(6-4-8)11-7-16-12(14-11)13-9(2)15/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMMLKVJDPZWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350675 | |
| Record name | N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53101-17-0 | |
| Record name | N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(2,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417226.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417230.png)
![9-(3-chloro-4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6417238.png)
![3-[(3-chlorophenyl)methyl]-8-cyclopentyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417245.png)
![5-chloro-1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B6417252.png)
![6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6417269.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide](/img/structure/B6417274.png)




![2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide](/img/structure/B6417321.png)
![methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate](/img/structure/B6417327.png)